molecular formula C25H25N3O4S2 B2627929 N-(2,3-dimethoxybenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260915-27-2

N-(2,3-dimethoxybenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2627929
CAS RN: 1260915-27-2
M. Wt: 495.61
InChI Key: SHSBQNXFQTXAQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves the methods used to synthesize the compound. It could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It could involve observing changes in the compound when it is exposed to various conditions or reactants .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, chemical stability, and reactivity .

Scientific Research Applications

Synthesis and Antitumor Activity

The chemical compound of interest has been explored in various studies focusing on its synthesis and potential antitumor activities. For instance, one study demonstrated the synthesis of novel thieno[3,2-d]pyrimidine derivatives showing potent anticancer activity against several human cancer cell lines, including human breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines. These compounds, including the one of interest, were compared to doxorubicin, indicating their significant potential in cancer treatment due to their marked growth inhibition properties (Hafez & El-Gazzar, 2017).

Antimicrobial Activities

Another realm of application for this compound includes its antimicrobial properties. The synthesis of novel selenium-containing sulfa drugs showcasing strong bactericidal effects against a variety of tested organisms highlights the potential of such compounds in combating bacterial infections. These compounds, through their innovative structural modifications, have shown promising results against Serratia marcescens, Staphylococcus aureus, and Escherichia coli, underscoring their significance in the development of new antimicrobial agents (Abdel‐Hafez, 2010).

Crystal Structure Analysis

Crystal structure analysis of related compounds provides insights into their molecular conformation, interactions, and potential mechanisms of action. Studies involving the crystal structures of similar thieno[3,2-d]pyrimidine derivatives have contributed to a deeper understanding of their structural properties and the impact on their biological activities. Such analyses assist in the rational design of new compounds with enhanced efficacy and specificity for targeted biological applications (Subasri et al., 2017).

Mechanism of Action

This is particularly relevant for bioactive compounds. It involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves studying the potential risks associated with the compound. It could involve toxicity studies, environmental impact assessments, and determining safe handling procedures .

Future Directions

This involves predicting or suggesting future research directions. It could involve potential applications of the compound, areas where more research is needed, or new synthesis methods that could be explored .

properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S2/c1-15-8-9-19(16(2)12-15)28-24(30)23-18(10-11-33-23)27-25(28)34-14-21(29)26-13-17-6-5-7-20(31-3)22(17)32-4/h5-12H,13-14H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSBQNXFQTXAQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=C(C(=CC=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.